

Application Notes and Protocols for the Stille Coupling of Bromothiazoles

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiazole
Cat. No.:	B1288848

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These application notes provide a comprehensive guide to the experimental procedures for the Stille cross-coupling reaction of bromothiazoles with various organostannane reagents. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex heterocyclic compounds.

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.^[1] Its appeal lies in the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, which often obviates the need for protecting groups.^{[2][3]} However, the high toxicity of organotin compounds necessitates careful handling and appropriate disposal methods.^[3]

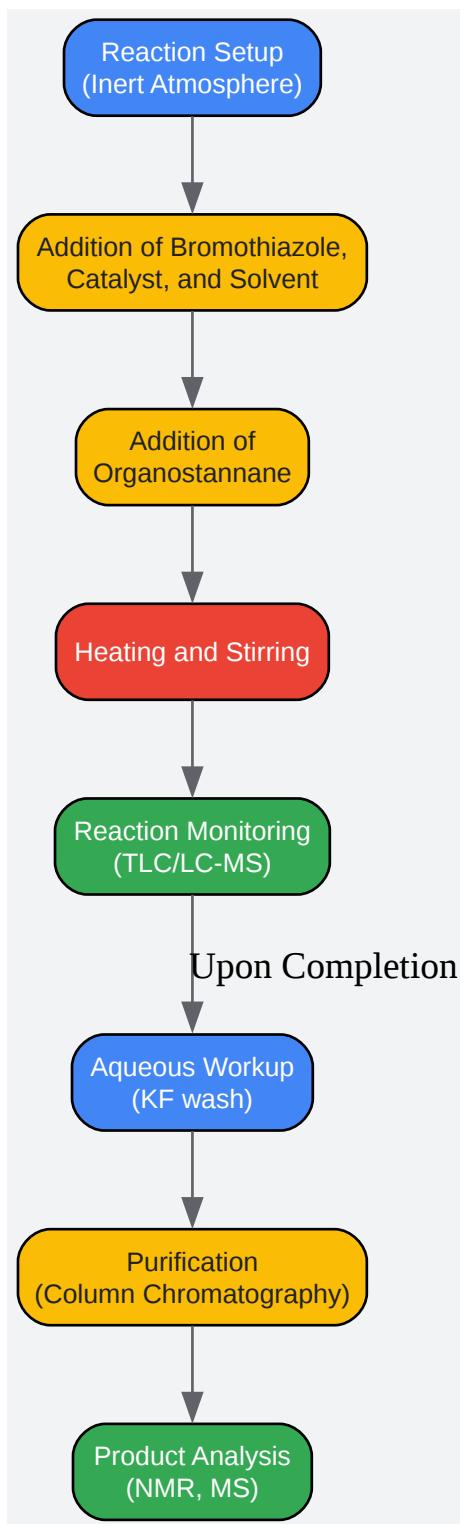
General Reaction Scheme

The general transformation for the Stille coupling of a bromothiazole is depicted below:

Caption: Catalytic cycle for the Stille coupling of bromothiazoles.

Experimental Workflow

The following diagram illustrates a typical workflow for performing a Stille coupling experiment in the laboratory.



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Caption: General experimental workflow for Stille coupling.

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References

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